molecular formula C15H23BrO B1316359 Benzene, [[(8-bromooctyl)oxy]methyl]- CAS No. 83515-83-7

Benzene, [[(8-bromooctyl)oxy]methyl]-

Cat. No.: B1316359
CAS No.: 83515-83-7
M. Wt: 299.25 g/mol
InChI Key: IOPORJRVEUCPIV-UHFFFAOYSA-N
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Description

This compound is synthesized through a complex process and has been studied extensively for its mechanism of action and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]- involves a multi-step process. One common method includes the reaction of benzyl alcohol with 8-bromooctanol in the presence of a strong acid catalyst to form the desired product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of Benzene, [[(8-bromooctyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(8-bromooctyl)oxy]methyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, ketones, and alkanes.

Scientific Research Applications

Benzene, [[(8-bromooctyl)oxy]methyl]- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of other compounds, including bioactive molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly protein kinases and G protein-coupled receptors.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(8-bromooctyl)oxy]methyl]- is not fully understood. studies have shown that it can interact with various proteins and enzymes in the body, including protein kinases and G protein-coupled receptors. These interactions are believed to be responsible for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, [[(8-chlorooctyl)oxy]methyl]
  • Benzene, [[(8-iodooctyl)oxy]methyl]
  • Benzene, [[(8-fluorooctyl)oxy]methyl]

Uniqueness

Benzene, [[(8-bromooctyl)oxy]methyl]- is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs.

Properties

IUPAC Name

8-bromooctoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPORJRVEUCPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569069
Record name {[(8-Bromooctyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-83-7
Record name {[(8-Bromooctyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 2 (133 g, 0.5635 mol) was dissolved in 1.5 L of DCM, CBr4 (280.35 g, 0.8456 mol) was added to this stirring solution and the reaction mixture was cooled to 0° C. under an inert atmosphere. PPh3 (251.03 g, 0.9571 mol) was then added in portions maintaining the temperature below 20° C. and after complete addition, the reaction mixture was stirred for 3 hours at room temperature. After completion of reaction, solid (PPh3O) precipitated out from the reaction mixture was isolated by filtration and the filtrate was diluted with crushed ice (˜1.5 kg) and extracted with DCM (3×750 mL). The organic layer was separated, dried over anhydrous Na2SO4 and distilled under vacuum. The resulting crude compound was chromatographed on 60-120 mesh silica gel column using 0-5% ethyl acetate in hexanes as eluting system to afford compound 3 (150 g, 89%) as pale yellow liquid. 1H NMR (400 MHz, CDCl3): δ=7.33-7.25 (m, 5H), 4.49 (s, 2H), 3.47-3.41 (m, 2H), 3.41-3.37 (m, 2H), 1.86-1.80 (m, 4H), 1.62-1.56 (m, 2H), 1.42-1.29 (m, 8H).
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
280.35 g
Type
reactant
Reaction Step Two
Name
Quantity
251.03 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1.5 kg
Type
solvent
Reaction Step Four
Yield
89%

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